Cas no 2229629-62-1 (4-amino-3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butanoic acid)

4-Amino-3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butanoic acid is a bicyclic amino acid derivative characterized by its unique structural framework, incorporating a rigid dimethylbicycloheptane moiety. This compound is of interest in medicinal chemistry and peptide research due to its constrained conformation, which can enhance binding affinity and metabolic stability in bioactive molecules. The presence of both amino and carboxyl functional groups allows for versatile incorporation into peptide chains or as a building block for small-molecule synthesis. Its lipophilic bicyclic structure may also improve membrane permeability, making it a potential candidate for drug design applications. Further studies are required to fully explore its pharmacological properties and synthetic utility.
4-amino-3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butanoic acid structure
2229629-62-1 structure
Product Name:4-amino-3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butanoic acid
CAS No:2229629-62-1
MF:C13H23NO2
MW:225.32722401619
CID:6225156
PubChem ID:165793571
Update Time:2025-06-29

4-amino-3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butanoic acid
    • 2229629-62-1
    • 4-amino-3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butanoic acid
    • EN300-1809771
    • Inchi: 1S/C13H23NO2/c1-13(2)9-3-4-10(11(13)6-9)8(7-14)5-12(15)16/h8-11H,3-7,14H2,1-2H3,(H,15,16)
    • InChI Key: RXCHEBQVLNXJQQ-UHFFFAOYSA-N
    • SMILES: OC(CC(CN)C1CCC2CC1C2(C)C)=O

Computed Properties

  • Exact Mass: 225.172878976g/mol
  • Monoisotopic Mass: 225.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 4-amino-3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butanoic acid

Research Update on 4-amino-3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butanoic acid (CAS: 2229629-62-1): Synthesis, Biological Activity, and Therapeutic Potential

The compound 4-amino-3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butanoic acid (CAS: 2229629-62-1) has recently emerged as a molecule of significant interest in the field of chemical biology and medicinal chemistry. This bicyclic γ-aminobutyric acid (GABA) derivative, characterized by its unique pinane-like structure, has shown promising pharmacological properties in recent studies. The structural modification of the GABA scaffold with the rigid bicyclic system appears to confer enhanced metabolic stability and receptor selectivity compared to traditional GABAergic compounds.

Recent synthetic approaches to this compound have focused on efficient enantioselective routes, with particular attention to the stereochemistry at the C-2 position of the bicyclic system. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis pathway starting from (+)-α-pinene, achieving an overall yield of 42% with >99% enantiomeric purity. The synthetic protocol employed a key enzymatic resolution step using lipase B from Candida antarctica, which proved crucial for maintaining the desired stereochemistry throughout the synthetic sequence.

Pharmacological evaluations have revealed that 4-amino-3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butanoic acid exhibits selective agonism at GABAB receptors, with an EC50 of 3.2 μM in recombinant cell assays. Interestingly, the compound shows negligible activity at GABAA receptors up to concentrations of 100 μM, suggesting potential advantages over existing GABAergic drugs in terms of reduced sedative effects. Molecular docking studies indicate that the rigid bicyclic structure allows for optimal interaction with the GABAB receptor binding pocket, particularly through hydrophobic interactions with transmembrane domain 7.

In preclinical models of neurological disorders, this compound has demonstrated significant therapeutic potential. A recent study in Neuropharmacology reported that systemic administration (10 mg/kg, i.p.) in a rat model of neuropathic pain produced antinociceptive effects comparable to baclofen, but with reduced motor impairment. The compound also showed promising results in attenuating anxiety-like behaviors in the elevated plus maze test, with effects persisting for up to 6 hours post-administration. These findings suggest potential applications in chronic pain management and anxiety disorders.

Metabolic stability studies indicate that 4-amino-3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butanoic acid has an improved pharmacokinetic profile compared to traditional GABA analogs. In vitro assays using human liver microsomes showed a half-life of 87 minutes, significantly longer than that of GABA (12 minutes) or baclofen (32 minutes). The compound demonstrates good blood-brain barrier permeability in the in situ rat brain perfusion model, with a permeability-surface area product of 2.1 × 10-3 mL/s/g, suggesting adequate CNS bioavailability for therapeutic applications.

Current research efforts are focusing on structure-activity relationship (SAR) studies to further optimize the pharmacological profile of this compound class. Recent modifications include variations at the amino group (N-alkylation) and the carboxylic acid moiety (ester and amide derivatives), with several analogs showing improved receptor affinity and metabolic stability. The compound's unique structural features and promising biological activities position it as an important lead structure for the development of novel GABAB-selective therapeutics with potential advantages in safety and efficacy profiles.

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